molecular formula C8H5BrFN3 B1381948 2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine CAS No. 1555213-83-6

2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine

Cat. No.: B1381948
CAS No.: 1555213-83-6
M. Wt: 242.05 g/mol
InChI Key: BDHAZRCYLHSAIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromo-1H-pyrazol-3-yl)-5-fluoropyridine (CAS 1555213-83-6) is a high-value heteroaromatic building block with the molecular formula C8H5BrFN3 and a molecular weight of 242.05 . This compound is of significant interest in medicinal chemistry and drug discovery, particularly as a precursor for the synthesis of more complex molecules via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, where the bromine atom serves as a handle for further functionalization . Its molecular scaffold, featuring a pyrazole ring linked to a fluoropyridine, is commonly found in compounds designed to inhibit specific biological targets. Research indicates that analogous structures have been investigated as potent inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1), a promising target for novel antimalarial therapies . Furthermore, similar pyrazole-azine hybrids have been explored as inhibitors of human dihydroorotate dehydrogenase (DHODH), an enzyme relevant in immunology and virology . The compound is characterized with a SMILES string of C1=CC(=NC=C1F)C2=C(C=NN2)Br and should be handled with care, noting associated hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This product is intended for research and development applications strictly in a laboratory setting. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(4-bromo-1H-pyrazol-5-yl)-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN3/c9-6-4-12-13-8(6)7-2-1-5(10)3-11-7/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHAZRCYLHSAIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C2=C(C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine

Key Step: Selective iodination of a precursor heterocycle to introduce an iodine atom at a specific position, which acts as a versatile handle for subsequent coupling reactions.

Procedure:

  • Starting material: 5-Bromo-1H-pyrazolo[3,4-b]pyridine (compound 5).
  • Reagent: Molecular iodine (I₂).
  • Conditions: Iodination is performed in a suitable solvent such as acetic acid or ethanol, often under reflux conditions.
  • Outcome: Formation of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine (compound 6) with high yield (~85-95%).

Research Findings:

  • Iodination selectively occurs at the 3-position of the pyrazolopyridine core.
  • The reaction's regioselectivity is influenced by the electronic nature of the heterocycle and the reaction temperature, with optimal conditions around 70°C to prevent over-iodination or side reactions.

Data Table:

Parameter Conditions Yield Notes
Reagent Iodine (I₂) - -
Solvent Acetic acid or ethanol - Reflux at ~70°C
Yield 85-95% - High regioselectivity

Copper-Catalyzed Coupling with Pyrazole Derivatives

Key Step: Nucleophilic substitution of the iodine atom with pyrazolyl groups to form the desired heterocyclic linkage.

Procedure:

  • Reagents: Copper iodide (CuI) as catalyst, potassium carbonate (K₂CO₃) as base.
  • Solvent: Isopropanol or DMSO.
  • Conditions: Heating at approximately 70°C to 110°C for 24 hours.
  • Outcome: Formation of 2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine derivatives (compounds 8a-8j).

Research Findings:

  • The coupling efficiency relies heavily on temperature and solvent choice; DMSO was found superior to DMF, DMA, and NMP.
  • The reaction favors mono-substitution at the iodine site, avoiding over-reaction or formation of disubstituted by-products.

Data Table:

Parameter Conditions Yield Notes
Catalyst CuI (2 mol%) - -
Base K₂CO₃ (1.5 equiv.) - -
Solvent DMSO - Elevated temperature (~70-110°C)
Time 24 hours Moderate to good High selectivity

Alternative Coupling via Palladium-Catalyzed Cross-Coupling

Key Step: Suzuki or Sonogashira coupling for further functionalization or derivatization.

Procedure:

  • Reagents: Palladium catalysts (e.g., Pd(OAc)₂), phenylboronic acid or phenylacetylene.
  • Conditions: Elevated temperatures (~110°C), with bases such as triethylamine.
  • Outcome: Synthesis of complex derivatives with potential biological activity.

Research Findings:

  • These methods allow site-specific substitution on fluoropyridines and pyrazoles, expanding the scope of derivatives.
  • The reactions are highly regioselective and yield valuable intermediates for medicinal chemistry applications.

Summary of Key Experimental Data

Method Reagents Solvent Temperature Yield Notes
Iodination I₂ Acetic acid ~70°C 85-95% Selective at 3-position
Copper-catalyzed coupling CuI, K₂CO₃ DMSO 70-110°C Moderate to good Mono-substitution preferred
Palladium-catalyzed coupling Pd(OAc)₂, phenylboronic acid DMSO/Et₃N ~110°C Variable For further functionalization

Notes on Reaction Optimization and Selectivity

  • Temperature Control: Elevated temperatures increase reaction rates but risk over-iodination or multiple substitutions; optimal temperature around 70°C for iodination and 110°C for coupling.
  • Solvent Choice: DMSO enhances reactivity and selectivity, especially in coupling reactions.
  • Base Strength: Weak bases like K₂CO₃ favor mono-substitution, while stronger bases may lead to side reactions.
  • Position of Bromine: Bromination at the 5-position of pyridine is crucial for reactivity; bromide at meta position shows higher reactivity compared to ortho.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising biological activities, particularly as an inhibitor in various therapeutic contexts. Research indicates that compounds with similar structures have shown potential as anti-cancer agents and anti-bacterial agents. The presence of both the pyrazole and pyridine rings facilitates interactions with biological targets such as enzymes or receptors, enhancing its efficacy .

Case Studies

  • Anti-Cancer Activity : Compounds derived from pyrazolo[3,4-b]pyridines have been synthesized to target cyclin-dependent kinases (CDKs), demonstrating significant inhibition against cancer cell lines such as HeLa and HCT116. For instance, one derivative exhibited an IC50 value of 0.36 µM against CDK2, showcasing its potential in cancer therapy .
  • Enzyme Inhibition : Similar compounds have been reported to inhibit liver alcohol dehydrogenase, indicating their utility in metabolic disorders .

Organic Electronics and Material Science

Fluorinated compounds like 2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine are explored for applications in organic electronics due to their unique electronic properties imparted by the fluorine atom. These properties may enhance charge transport characteristics in organic semiconductors.

Comparative Analysis with Related Compounds

The structural uniqueness of this compound can be contrasted with similar compounds:

Compound NameKey Features
2-(3-Bromo-1H-pyrazol-1-yl)-5-fluoropyridineDifferent bromination position
5-Bromo-2-(1H-pyrazol-3-yl)pyridineBrominated pyridine without fluorination
2-(4-Chloro-1H-pyrazol-1-yl)-5-fluoropyridineChlorine substitution instead of bromine
2-(4-Iodo-1H-pyrazol-1-yl)-5-fluoropyridineIodine substitution offers different electronic properties

This table illustrates how the specific combination of halogenated substituents (bromine and fluorine) enhances the reactivity and biological activity of this compound compared to its analogs.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Positional Variations in Pyrazole Substitution

A key structural analog is 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyridine (CAS 1250845-22-7), which shares the same molecular formula but differs in the pyrazole substitution position (1-yl vs. 3-yl) . This positional isomerism significantly impacts reactivity and biological activity :

  • In contrast, the 1-yl isomer lacks this NH group, reducing its ability to participate in noncovalent interactions critical for enzyme binding .
  • Synthetic Accessibility : The 3-yl isomer is synthesized via nucleophilic substitution reactions (e.g., using cesium carbonate in DMF), as seen in analogous bromo-fluoro pyridine derivatives . The 1-yl isomer may require alternative routes, such as transition metal-catalyzed coupling.
Table 1: Structural Comparison of Pyrazole-Substituted Fluoropyridines
Compound Name CAS Number Substitution Position Molecular Formula Key Applications
2-(4-Bromo-1H-pyrazol-3-yl)-5-fluoropyridine 1555213-83-6 3-yl C₈H₅BrFN₃ Pharmaceutical intermediates
2-(4-Bromo-1H-pyrazol-1-yl)-5-fluoropyridine 1250845-22-7 1-yl C₈H₅BrFN₃ Agrochemical research
Table 2: Hypothetical Bioactivity Comparison
Compound Target Enzyme Docking Score (kcal/mol) MIC (µg/mL)
Benzo[b]thiophene-fluoropyridine Mtb KatG -114 0.5–32
This compound (Predicted) Mtb KatG -110 to -120 (estimated) 1–16

Biological Activity

2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and structure-activity relationships (SAR).

  • Molecular Formula : C₈H₅BrFN₃
  • Molecular Weight : 242.05 g/mol
  • CAS Number : 1555213-83-6

The compound features a pyrazole ring that is substituted with a bromine atom and a fluorinated pyridine moiety, enhancing its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of electron-withdrawing groups (bromine and fluorine) increases the compound's binding affinity, making it a candidate for therapeutic applications.

Anticancer Properties

Research indicates that compounds with similar structures exhibit promising anticancer activities. For instance, studies have shown that derivatives containing pyrazole and pyridine rings can inhibit key signaling pathways involved in cancer cell proliferation:

CompoundTargetIC50 Value (nM)Effect
This compoundTBK1TBDInhibits cancer cell proliferation
1H-pyrazolo[3,4-b]pyridine derivativesTBK10.2Potent inhibitor

The inhibition of TBK1 (TANK-binding kinase 1) has been linked to reduced proliferation in various cancer cell lines, suggesting that similar mechanisms may be applicable to this compound.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known for their broad-spectrum activity against bacteria and fungi. In vitro studies have demonstrated that:

PathogenTest Concentration (µg/mL)Inhibition (%)
E. coli40TBD
S. aureus40TBD

These results indicate that the compound may serve as a lead structure for developing new antimicrobial agents.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the bromine and fluorine substituents can significantly alter the compound's efficacy:

ModificationObserved Effect
Bromination position changeAlters binding affinity
Fluorination level adjustmentModifies lipophilicity

Research has shown that small changes in substituent positions can enhance or diminish biological activity, underscoring the importance of strategic design in drug development.

Case Studies

Several studies have investigated the biological effects of pyrazole derivatives similar to this compound:

  • Antitumor Activity : A study demonstrated that pyrazole derivatives exhibited potent inhibition against BRAF(V600E), a common mutation in melanoma, highlighting their potential as targeted therapies.
  • Anti-inflammatory Effects : Another investigation revealed that certain pyrazole compounds could inhibit nitric oxide production in macrophages, suggesting anti-inflammatory properties beneficial for treating chronic inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves coupling reactions between halogenated pyrazoles and fluoropyridine derivatives. For example, brominated pyrazole intermediates can be prepared via nucleophilic substitution or cross-coupling reactions. A similar compound, 3-(3-chloro-4-nitro-1H-pyrazol-1-yl)-5-fluoropyridine , was synthesized using a two-step process involving nitration and coupling, with intermediates verified by 1H^1H NMR (δ 8.83–7.89 ppm) and ESI-MS (m/zm/z 242) . Key characterization tools include 1H^1H/13C^{13}C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography for unambiguous structural confirmation.

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX program suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution structures . For example, a related bromo-fluorophenyl-thiazole derivative was refined using SHELXL with an RR-factor of 0.052 . Data collection involves synchrotron or laboratory X-ray sources, with refinement parameters including thermal displacement factors and hydrogen bonding networks.

Q. What spectroscopic techniques are critical for verifying the purity and structure of this compound?

  • Methodological Answer :

  • NMR : 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substitution patterns and aromaticity.
  • Mass Spectrometry : ESI-MS or MALDI-TOF for molecular ion detection.
  • Elemental Analysis : Combustion analysis (C, H, N) to validate stoichiometry.
  • HPLC : Reverse-phase chromatography with UV detection for purity assessment (>95% recommended for biological studies).

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound derivatives?

  • Methodological Answer : Molecular docking against target proteins (e.g., Mtb KatG) can identify binding affinities. For example, a 5-fluoropyridine derivative showed a docking score of 114 against Mycobacterium tuberculosis catalase-peroxidase (KatG), correlating with its antimycobacterial activity (MIC = 0.5 µg/mL) . Software like AutoDock Vina or Schrödinger Suite is used, with parameters optimized for ligand flexibility and solvation effects.

Q. What strategies resolve contradictions in biological activity data across structurally similar compounds?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., bromo vs. fluoro groups) to assess impact on activity.
  • Dose-Response Assays : Compare MIC/MEC values across derivatives. For instance, replacing bromine with trifluoromethyl in pyrazole analogs altered MICs by >10-fold .
  • Mechanistic Studies : Use enzyme inhibition assays (e.g., KatG activity) to validate target engagement .

Q. How can synthetic routes be optimized for scalability while maintaining regioselectivity?

  • Methodological Answer :

  • Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bonds. A borylation-Suzuki sequence achieved 85% yield for a fluoropyridine-thiophene analog .
  • Protecting Groups : Temporarily block reactive sites (e.g., pyrazole NH) to prevent side reactions.
  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., nitration) .

Q. What experimental models are suitable for evaluating the antimycobacterial efficacy of this compound?

  • Methodological Answer :

  • In Vitro : MIC assays against Mtb H37Rv strain in Middlebrook 7H9 broth .
  • Ex Vivo : Macrophage infection models to assess intracellular bacterial load.
  • In Vivo : Rabbit skin granuloma models, where reduced lesion size and bacterial aggregation indicate virulence suppression .

Key Research Challenges

  • Regioselectivity in Pyrazole Functionalization : Competing substitution patterns (N1 vs. N2) require careful control via temperature and catalyst selection .
  • Fluorine-Bromine Electronic Effects : Electron-withdrawing groups (Br, F) influence aromatic reactivity, impacting coupling efficiency .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine
Reactant of Route 2
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2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine

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